molecular formula C19H16N2O5 B13939703 N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)-3-phenyl-DL-alanine CAS No. 60676-54-2

N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)-3-phenyl-DL-alanine

Cat. No.: B13939703
CAS No.: 60676-54-2
M. Wt: 352.3 g/mol
InChI Key: BAIZNEMAFFNNOX-UHFFFAOYSA-N
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Description

N-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]-3-phenyl-DL-alanine is a complex organic compound that features a phthalimide group linked to a phenylalanine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]-3-phenyl-DL-alanine typically involves the reaction of phthalic anhydride with glycine to form N-phthaloylglycine. This intermediate is then reacted with phenylalanine under specific conditions to yield the final product . The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]-3-phenyl-DL-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions[4][4].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]-3-phenyl-DL-alanine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]-3-phenyl-DL-alanine exerts its effects involves its interaction with specific molecular targets. The phthalimide group can interact with proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Lenalidomide: A derivative of thalidomide with immunomodulatory properties.

    Phthalimide derivatives: Compounds with similar structural features and reactivity.

Uniqueness

N-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]-3-phenyl-DL-alanine is unique due to its specific combination of a phthalimide group and a phenylalanine derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

60676-54-2

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

IUPAC Name

2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C19H16N2O5/c22-16(20-15(19(25)26)10-12-6-2-1-3-7-12)11-21-17(23)13-8-4-5-9-14(13)18(21)24/h1-9,15H,10-11H2,(H,20,22)(H,25,26)

InChI Key

BAIZNEMAFFNNOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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